

Solubility Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Acryloyloxy)-2-hydroxypropyl methacrylate

Cat. No.: B158976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** (AHM), a bifunctional monomer crucial in the development of biomaterials, drug delivery systems, and advanced coatings. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for its application in hydrogel synthesis for biomedical purposes.

Quantitative Solubility Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative solubility data for **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** in a range of organic solvents is not readily available in the public domain. However, qualitative solubility information has been compiled from various sources. It is widely reported that AHM is insoluble in water. Based on the general solubility of similar acrylate and methacrylate monomers, it is expected to be soluble in many common organic solvents.

Solvent	Qualitative Solubility	Quantitative Data (g/100 mL at 25°C)
Water	Insoluble[1]	Not Available
Ethanol	Expected to be soluble	Not Available
Methanol	Expected to be soluble	Not Available
Acetone	Expected to be soluble	Not Available
Tetrahydrofuran (THF)	Expected to be soluble	Not Available
Dichloromethane (DCM)	Expected to be soluble	Not Available
Toluene	Expected to be soluble	Not Available
N,N-Dimethylformamide (DMF)	Expected to be soluble	Not Available

Note: The expected solubility in organic solvents is based on the chemical structure of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** and the known solubility of similar acrylate and methacrylate compounds. Experimental verification is required to determine quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** in a given solvent. This method is a standard and reliable approach for generating quantitative solubility data.

Objective: To determine the solubility of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** in a specific solvent at a controlled temperature.

Materials:

- **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** (analytical grade)
- Selected solvent (analytical grade)
- Analytical balance (± 0.0001 g)

- Temperature-controlled shaker or water bath
- Vials with sealed caps (e.g., 20 mL scintillation vials)
- Micropipettes
- Syringe filters (0.22 μ m, solvent-compatible)
- Drying oven
- Desiccator

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** to a series of vials.
 - Using a micropipette, add a precise volume (e.g., 10.0 mL) of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Sample Collection and Filtration:
 - After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.
 - Carefully draw a known volume (e.g., 5.0 mL) of the supernatant from a vial using a syringe.


- Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.
- Solvent Evaporation and Mass Determination:
 - Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60°C). The oven should be well-ventilated.
 - Continue drying until a constant weight of the vial and the dissolved solid is achieved.
 - Transfer the vial to a desiccator to cool to room temperature.
 - Weigh the vial containing the dried solute on an analytical balance and record the final weight.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
 - The solubility can be expressed in various units, such as grams per 100 mL of solvent:
$$\text{Solubility (g/100 mL)} = (\text{Mass of dried solute (g)} / \text{Volume of aliquot taken (mL)}) \times 100$$

Safety Precautions:

- Always work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Refer to the Safety Data Sheet (SDS) for **3-(Acryloyloxy)-2-hydroxypropyl methacrylate** and the chosen solvent for specific handling and disposal instructions.

Application in Biomedical Hydrogel Synthesis

3-(Acryloyloxy)-2-hydroxypropyl methacrylate is a valuable crosslinking agent in the synthesis of hydrogels for biomedical applications such as drug delivery and tissue engineering. The following diagram illustrates a typical experimental workflow for the fabrication of a drug-loaded hydrogel using this monomer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hydrogel synthesis.

This workflow demonstrates the sequential steps from the preparation of the pre-polymer solution containing the primary monomer, the crosslinker (**3-(Acryloyloxy)-2-hydroxypropyl methacrylate**), a therapeutic agent, and a photoinitiator, through to the fabrication of the hydrogel via UV curing, and its subsequent characterization for biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(ACRYLOYLOXY)-2-HYDROXYPROPYL METHACRYLATE CAS#: 1709-71-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 3-(Acryloyloxy)-2-hydroxypropyl methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158976#solubility-of-3-acryloyloxy-2-hydroxypropyl-methacrylate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com